Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2 . It has a molecular weight of 263.68 . This compound is in solid form and has a melting point between 140 - 142°C .
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in several studies . For instance, one study described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities . Another study focused on the synthetic approaches applied in preparing pharmacologically active decorated diazines .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate was shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point between 140 - 142°C . It has a molecular weight of 263.68 and a molecular formula of C12H10ClN3O2 .Scientific Research Applications
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, utilizes hybrid catalysts for the development of various derivatives. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The broad catalytic applications facilitated by these hybrid catalysts contribute significantly to the development of lead molecules with potential therapeutic uses (Parmar, Vala, & Patel, 2023).
Anticancer Applications
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, with anticancer activity being one of the most extensively explored. These scaffolds have shown potential in interacting with various enzymes, targets, and receptors, indicating their versatility in anticancer applications. Significant research and patent literature highlight the ongoing interest in pyrimidine-based anticancer agents, underscoring their potential as future drug candidates (Kaur et al., 2014).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of quinazoline and pyrimidine derivatives in optoelectronic applications highlights the importance of ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate as a precursor in synthesizing these advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, derived from pyrimidine analogs, plays a crucial role in drug discovery. This scaffold has displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold provide insights for the development of potential drug candidates, underscoring the significance of pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for the study of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not provided in the search results, the compound’s potential biological activities suggest it could be further explored in the field of medicinal chemistry. For instance, similar compounds have shown promising anti-fibrotic activities , suggesting potential applications in the treatment of fibrotic diseases.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to interact with various biological targets, including receptors for tyrosine kinase .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .
Cellular Effects
This compound influences various cellular processes. It has been shown to have potent anticancer, antioxidant, and anti-inflammatory activities . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of tyrosine kinase receptors and has been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits cAMP-phosphodiesterase, leading to increased levels of cAMP, which in turn affects various cellular functions . The compound also interacts with tyrosine kinase receptors, influencing cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including vasodilation and inhibition of blood clot formation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and tyrosine kinase receptors, affecting metabolic flux and metabolite levels . The compound also influences the biosynthesis of PGI2 and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Properties
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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